N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide
Description
N-(5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a phenoxyacetamide side chain. This structure combines pharmacophoric elements known for bioactivity, including:
- 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, often associated with antimicrobial, anticancer, and anti-inflammatory properties.
- Phenoxyacetamide: A flexible linker that enhances solubility and facilitates interactions with hydrophobic pockets in enzymes or receptors.
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-19-11(7-8-15-19)13-17-18-14(22-13)16-12(20)9-21-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOIRTPIWBKPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide typically involves the formation of the pyrazole and oxadiazole rings followed by their coupling with phenoxyacetamide. One common method includes:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.
Coupling reaction: The final step involves coupling the pyrazole-oxadiazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Hydroxyacetamide Derivatives (FP1-12 Series)
The FP1-12 series () includes compounds like 2-[(3-substituted phenyl)-4-(substituted phenyl)ethylidene-2-phenyl-1,3-imidazol-5-one]-N-hydroxyacetamide . Key comparisons:
Key Differences :
- The FP1-12 series employs a triazole-imidazolone hybrid core, whereas the target compound uses a simpler 1,3,4-oxadiazole scaffold.
- The hydroxyacetamide group in FP1-12 may enhance hydrogen-bonding interactions, while the phenoxyacetamide in the target compound likely improves lipophilicity.
Sulfanyl-Oxadiazole Analog (, Entry 27)
The compound 2-{[5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide (Entry 27, ) shares structural motifs with the target compound:
| Parameter | Target Compound | Entry 27 |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Substituents | 1-Methylpyrazole, phenoxyacetamide | 3-Hydroxyphenyl, sulfanyl-propanamide |
| Functional Groups | Amide, ether | Sulfanyl, amide, hydroxyl |
| Potential Bioactivity | Hypothesized enzyme inhibition | Sulfanyl group may confer redox-modulating effects |
Key Differences :
- The 3-hydroxyphenyl substituent in Entry 27 could enhance antioxidant properties, whereas the 1-methylpyrazole in the target compound may optimize steric bulk and metabolic stability.
Ethyl Thiophenecarboxylate Derivative (, Entry 26)
The compound ethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate (Entry 26, ) provides insights into pyrazole-carboxamide hybrids:
| Parameter | Target Compound | Entry 26 |
|---|---|---|
| Core Structure | 1,3,4-Oxadiazole | Thiophene |
| Substituents | Phenoxyacetamide, 1-methylpyrazole | Ethyl carboxylate, phenyl, pyrazole-carbonyl |
| Functional Groups | Amide, ether | Ester, amide, carbonyl |
| Potential Applications | Hypothesized kinase inhibition | Ester group may improve bioavailability |
Key Differences :
- The thiophene core in Entry 26 offers π-stacking capabilities distinct from the oxadiazole’s electronic properties.
- The ethyl carboxylate group in Entry 26 contrasts with the target compound’s phenoxyacetamide, suggesting divergent solubility and target-binding profiles.
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 73484-55-6
The structure consists of a pyrazole ring linked to an oxadiazole moiety, which is known for its diverse biological activities. The phenoxyacetamide group enhances its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of 1,3,4-Oxadiazole : Reacting appropriate hydrazones with acid chlorides.
- Coupling Reaction : The oxadiazole is coupled with 2-phenoxyacetic acid derivatives using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit broad-spectrum antimicrobial activity. For instance:
| Compound | Target Organism | EC50 (μg/mL) |
|---|---|---|
| 7a | Xanthomonas | 8.72 |
| 7b | Pseudomonas | 28.40 |
| 8c | Escherichia coli | 35.24 |
These results indicate that the synthesized compound shows promising antibacterial properties, particularly against phytopathogenic bacteria .
Anticancer Activity
The oxadiazole derivatives have also been evaluated for their anticancer potential. In vitro studies revealed that certain compounds exhibited significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 15.0 |
| MCF-7 (Breast) | 20.5 |
| A549 (Lung) | 18.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
This compound has also shown potential as an anti-inflammatory agent. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with this compound compared to controls.
Study 1: Antibacterial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various oxadiazole derivatives against resistant strains of bacteria. The results indicated that compounds similar to this compound had lower MIC values than conventional antibiotics, suggesting they could be effective alternatives in treating bacterial infections .
Study 2: Anticancer Properties
In another study focusing on the anticancer properties of pyrazole derivatives, it was found that this compound exhibited significant cytotoxicity against breast cancer cells through the induction of apoptosis and inhibition of cell migration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
